molecular formula C8H10ClN3O B1401359 4-(6-氯吡哒嗪-4-基)吗啉 CAS No. 21131-11-3

4-(6-氯吡哒嗪-4-基)吗啉

货号 B1401359
CAS 编号: 21131-11-3
分子量: 199.64 g/mol
InChI 键: MFXHCXHSPGVZRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(6-Chloropyridazin-4-yl)morpholine” is a chemical compound that has been used as a catalytic and electrochemical reagent . It has a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of morpholines, such as “4-(6-Chloropyridazin-4-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “4-(6-Chloropyridazin-4-yl)morpholine” is represented by the formula C8H10ClN3O . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

“4-(6-Chloropyridazin-4-yl)morpholine” is a white to off-white powder with a melting point of 134-138°C . It has a molecular weight of 199.64 .

科学研究应用

合成和生物学评价

研究集中于合成各种 4-(6-氯吡哒嗪-4-基)吗啉衍生物,以用于潜在的生物学应用。例如,Aggarwal 等人(2020 年)探索了合成衍生物作为镇痛剂。他们使用小鼠进行了体内测试,发现一些合成的化合物显示出中等到良好的镇痛活性 (Aggarwal、Kaushik、Kumar 和 Saini,2020 年)

血流动力学效应

Di Francesco 等人(1986 年)研究了衍生物 MDL-899 对狗的血压和心率的影响。他们观察到全身动脉血压下降,心脏和冠状动脉血流增加,表明具有作为血管扩张剂的潜力 (Di Francesco、Baldoli、Marchetti 和 Glässer,1986 年)

抗癌特性

Jantová 等人(2001 年)测试了 4-苯胺喹唑啉衍生物(包括吗啉基团)对癌细胞系的细胞毒性作用。一些衍生物对肿瘤细胞系表现出抑制性生长,并具有抗蛋白酶作用,这与抗癌特性有关 (Jantová、Urbančíková、Maliar、Mikulášová、Rauko、Cipak、Kubíková、Stankovský 和 Špirková,2001 年)

抗菌活性

Sukuroglu 等人(2012 年)合成了带有吗啉基团的 3(2H)-吡哒嗪酮衍生物,并测试了它们的抗菌活性。他们发现一些化合物对革兰氏阳性菌和革兰氏阴性菌表现出有希望的活性 (Sukuroglu、Onkol、Onurdağ、Akalın 和 Şahin,2012 年)

晶体结构和振动光谱

Aydin 等人(2015 年)研究了包含吗啉基团的化合物的晶体和分子结构。这项研究有助于了解该化合物的物理性质和在生物系统中的潜在相互作用 (Aydin、Arslan、Şüküroğlu、Akkurt 和 Büyükgüngör,2015 年)

抗真菌活性

Bushuieva 等人(2022 年)研究了吗啉衍生物的诱变效应和致癌性预测。他们专注于其创造新型抗真菌药物的潜力,强调了其在治疗真菌病理中的作用 (Bushuieva、Petrova、Kyrychko 和 Parchenko,2022 年)

低血压和心率活动

Katrusiak 等人(2001 年)合成了含吗啉的三唑和四唑并吡哒嗪衍生物,观察了它们对大鼠血压和心率的影响。发现这些化合物有效降低血压而不影响心率 (Katrusiak、Melzer、Bałoniak、Bobkiewicz 和 Polcyn,2001 年)

多巴胺受体拮抗作用

Witt 等人(2016 年)开发了手性烷氧甲基吗啉类似物作为多巴胺受体 4 (D4R) 拮抗剂。他们的研究有助于理解吗啉衍生物与神经递质系统之间的相互作用 (Witt、McCollum、Hurtado、Huseman、Jeffries、Temple、Plumley、Blobaum、Lindsley 和 Hopkins,2016 年)

安全和危害

“4-(6-Chloropyridazin-4-yl)morpholine” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

属性

IUPAC Name

4-(6-chloropyridazin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXHCXHSPGVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyridazin-4-yl)morpholine

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-chloropyridazine (1.0 equiv.), morpholine (1 equiv.) and potassium carbonate (6 equiv.) in NMP (0.2 M) were heated to 110° C. for 4 hours in an oil bath. The reaction mixture was partitioned between EtOAc and water. The organic phase was dried over sodium sulfate, concentrated and purified by normal phase chromatography. The combined fractions were concentrated and dried under vacuo to give crude 4-(6-chloropyridazin-4-yl)morpholine and was used in the next step without further purification. LCMS (m/z) (M+H)=200.0, Rt=0.34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloropyridazin-4-yl)morpholine
Reactant of Route 2
4-(6-Chloropyridazin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Chloropyridazin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Chloropyridazin-4-yl)morpholine
Reactant of Route 5
4-(6-Chloropyridazin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Chloropyridazin-4-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。